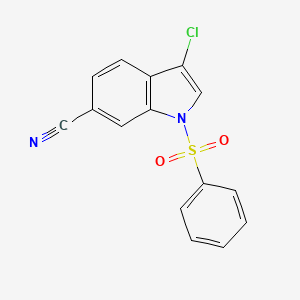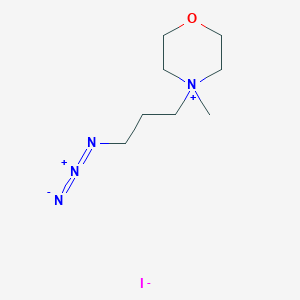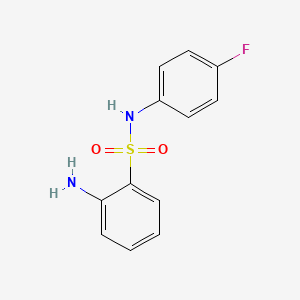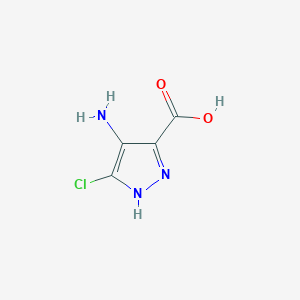
1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidine is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidine typically involves the reaction of benzylamine with formaldehyde and dimethylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the nitrogen-containing moiety.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary amines .
Applications De Recherche Scientifique
1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including its use as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a similar ring structure but lacking the benzyl and dimethylaminomethyl groups.
Prolinol: Contains a hydroxyl group and a pyrrolidine ring but differs in its side chain structure.
Pyrrolidinone: A ketone derivative of pyrrolidine with different chemical properties
Uniqueness: 1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
125033-57-0 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
1-benzyl-3-[(dimethylamino)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H22N2O/c1-15(2)11-14(17)8-9-16(12-14)10-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |
Clé InChI |
LXXPARBRKZRGHB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(CCN(C1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Phenyl-2-[(prop-2-en-1-yl)sulfanyl]ethan-1-one](/img/structure/B13651038.png)



![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)


